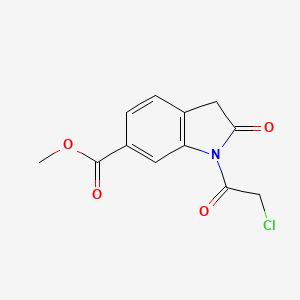

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate

Description

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate is a halogenated indoline derivative with a molecular formula of C₁₂H₁₀ClNO₄ and a molecular weight of 267.67 g/mol. The compound features a 2-chloroacetyl group at the 1-position, a 2-oxoindoline core, and a methyl ester at the 6-carboxyl position (Fig. 1). It serves as a key intermediate in pharmaceutical synthesis, notably for kinase inhibitors like palbociclib .

Properties

IUPAC Name |

methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-18-12(17)8-3-2-7-5-10(15)14(9(7)4-8)11(16)6-13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJVECSKUSTBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)N2C(=O)CCl)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162578 | |

| Record name | Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160293-25-3 | |

| Record name | Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160293-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Solvent System

Procedure

-

Suspension and Heating : The starting material is suspended in toluene, and chloroacetic anhydride is added. The mixture is heated to reflux (≈130°C) for 3 hours.

-

Crystallization Initiation : After cooling to 80°C, methyl cyclohexane is added dropwise over 30 minutes to induce crystallization.

-

Cooling and Isolation : The suspension is cooled to room temperature, filtered, and washed with ice-cold methanol (400 mL).

-

Drying : The solid is dried under vacuum to yield a white crystalline product.

Results and Characterization

-

Purity : Confirmed via -NMR (DMSO-): δ 8.66 (s, 1H, aromatic), 7.86 (d, Hz, 1H), 7.52 (d, Hz, 1H), 4.98 (s, 2H, chloroacetyl CH).

-

Advantages : High yield, minimal byproducts, and scalability to industrial levels.

Method 2: Alternative Acylating Agents and Solvents

Chloroacetyl Chloride as a Substitute

Procedure Modifications

Comparative Data

| Parameter | Chloroacetic Anhydride | Chloroacetyl Chloride |

|---|---|---|

| Yield | 93.5% | 85–90% |

| Reaction Time | 3 hours | 4–5 hours |

| Byproduct Formation | Minimal | HCl gas (requires scrubber) |

Synthesis of 6-Methoxycarbonyl-2-Oxindole: Precursor Preparation

The starting material, 6-methoxycarbonyl-2-oxindole, is synthesized via two established routes:

Route A: Three-Step Sequence

-

Esterification : 3-Nitrobenzoic acid → methyl 3-nitrobenzoate.

-

Electrophilic Substitution : Reaction with chloroacetic acid methyl ester to form 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester.

-

Hydrogenation-Cyclization : Catalytic hydrogenation (H, Pd/C) induces intramolecular amidation to yield the oxindole core.

Route B: Four-Step Sequence

-

Chain Prolongation : 4-Methyl-3-nitrobenzonitrile → (4-cyano-2-nitrophenyl)acetic acid.

-

Reductive Cyclization : Hydrogenation forms the oxindole scaffold.

-

Saponification and Esterification : Nitrile → carboxylic acid → methyl ester.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the oxoindoline core can be reduced to form the corresponding alcohol.

Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxindole derivatives.

Reduction: Formation of alcohol derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate has garnered attention for its anticancer properties . Research indicates that this compound exhibits biological activity similar to other therapeutic agents, allowing it to interact effectively with biological targets. Its structural resemblance to known anticancer drugs enhances its potential as a candidate for further development in cancer therapy.

Case Study: Anticancer Activity

- Objective: Investigate the anticancer effects of this compound.

- Methodology: In vitro studies using cancer cell lines to assess cytotoxicity and mechanism of action.

- Results: The compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing spirocyclic compounds , which are important in drug design and natural product synthesis. Researchers utilize one-pot multicomponent reactions with catalysts such as silica-supported ionic liquids to create these spirocyclic structures, which may possess diverse biological activities.

Synthesis Methodology

- Reagents: this compound, catalysts (e.g., silica-supported ionic liquids).

- Process: One-pot multicomponent reactions.

- Outcome: Successful synthesis of spirocyclic derivatives with potential biological applications.

Nutritional Biochemistry

The compound's structural similarity to thiamine (Vitamin B1) suggests its potential role in enhancing cellular metabolism and neurotransmitter synthesis. Research into its effects on enzymatic reactions could lead to improved formulations of nutritional supplements or therapeutic agents targeting metabolic disorders.

Research Focus

- Objective: Explore the impact of this compound on cellular metabolism.

- Findings: Preliminary studies indicate that the compound may influence energy metabolism pathways, warranting further investigation into its nutritional applications.

Pharmaceutical Development

This compound is also noted for its role in the synthesis of Nintedanib, an angiokinase inhibitor used in treating certain cancers and fibrotic diseases. This connection underscores the compound's importance in pharmaceutical applications, particularly in developing targeted therapies .

Synthesis of Nintedanib

- Starting Material: this compound.

- Process Overview: The compound undergoes various synthetic transformations to yield Nintedanib.

- Significance: Nintedanib is a potent inhibitor for multiple receptor tyrosine kinases, highlighting the relevance of this compound in modern pharmacotherapy.

Chemical Properties and Versatility

The molecular formula characterizes this compound, which features a chloroacetyl group attached to an indoline structure. This configuration not only enhances its reactivity but also its solubility across various solvents, facilitating diverse chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The oxoindoline core may also interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to indoline and indole derivatives with modifications in substituent type, position, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Substituent Position : Moving the carboxylate group from the 6- to 3-position (e.g., Methyl 6-chlorooxoindoline-3-carboxylate) reduces molecular complexity and alters solubility .

- Halogen Effects : Replacement of the 2-chloroacetyl group with a simple acetyl (e.g., Methyl 1-acetyl-2-oxoindoline-6-carboxylate) eliminates electrophilic reactivity, critical for downstream alkylation reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Purity inferred from analogous synthesis methods ; †Estimated from structural similarity to ; ‡Calculated using ChemDraw; §Experimental data from .

Key Observations:

Biological Activity

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate (CAS No. 1160293-25-3) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an indoline core, which is known for its potential therapeutic properties, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating significant inhibition of cell proliferation in adenocarcinoma and breast cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Adenocarcinoma | 11.4 |

| Breast Cancer | 9.3 |

These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 6.5 to 62.5 µg/mL, depending on the specific bacterial strain tested .

The mechanism of action for this compound appears to involve interaction with specific molecular targets, such as enzymes or receptors linked to cell proliferation and survival pathways. It may inhibit key signaling pathways that are crucial for cancer cell growth or bacterial survival. The presence of the chloroacetyl group is believed to enhance its reactivity and binding affinity towards these biological targets .

Case Studies and Research Findings

- Antitumor Efficacy : In vivo studies have shown that compounds with similar structures to this compound significantly reduced tumor growth in xenograft models, indicating potential effectiveness in clinical settings .

- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with other anticancer drugs, leading to enhanced efficacy against resistant cancer cell lines.

- Antimicrobial Synergy : Studies have also investigated the combination of this compound with traditional antibiotics, revealing improved antimicrobial activity against resistant strains of bacteria like MRSA .

Q & A

What are the common synthetic routes for Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, and how do reaction conditions influence yield?

Basic Research Focus

The compound is typically synthesized via acylation of methyl 2-oxoindoline-6-carboxylate using 2-chloroacetyl chloride. A standard procedure involves refluxing in anhydrous dichlorobenzene with AlCl₃ as a catalyst, followed by purification via recrystallization (e.g., ethanol). Key parameters include temperature control (~105°C) to avoid side reactions like over-acylation or decomposition .

Advanced Consideration

Contradictions in reported yields (e.g., 74% vs. 60%) may arise from variations in stoichiometry, catalyst activation, or solvent purity. For example, AlCl₃ moisture sensitivity can reduce efficacy, necessitating strict anhydrous conditions. Systematic optimization using design of experiments (DoE) is recommended to identify critical factors .

How can researchers resolve ambiguities in the stereochemical configuration of this compound and its derivatives?

Basic Research Focus

Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity of protons, while coupling constants (J-values) help infer dihedral angles. For example, transannular NOEs between the chloroacetyl group and indoline protons may confirm relative configurations .

Advanced Consideration

When NMR is inconclusive (e.g., overlapping signals in crowded regions), X-ray crystallography is definitive. SHELXL refinement (via SHELX suite) can model electron density maps to assign absolute configurations. However, challenges like crystal twinning or weak diffraction require high-resolution data (e.g., synchrotron sources) .

What analytical methods are most reliable for assessing the purity of this compound?

Basic Research Focus

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water gradient. Purity >95% is achievable with recrystallization from ethanol or DMF/acetic acid mixtures .

Advanced Consideration

Contradictions in purity claims (e.g., vendor-reported vs. in-lab results) may stem from column selectivity differences. Orthogonal methods like LC-MS or ¹H-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy. Impurity profiling via HRMS can identify acylated byproducts or hydrolysis artifacts .

How does the chloroacetyl group influence the compound’s reactivity in downstream modifications?

Basic Research Focus

The electron-withdrawing chloroacetyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic substitutions (e.g., with amines or thiols). For example, it reacts with thioureas in acetic acid to form thiazole derivatives .

Advanced Consideration

Competing reactions, such as hydrolysis under basic conditions, require pH control. Kinetic studies (e.g., in situ IR monitoring) can optimize reaction pathways. DFT calculations (e.g., Gaussian) may predict regioselectivity in heterocycle formation .

What strategies mitigate instability or decomposition during storage?

Basic Research Focus

The compound is hygroscopic and prone to hydrolysis. Storage in desiccators under N₂ at −20°C is advised. Stability-indicating assays (e.g., TLC or HPLC at intervals) monitor degradation .

Advanced Consideration

Mechanistic studies (e.g., Arrhenius modeling) quantify degradation rates. Lyophilization or formulation with cyclodextrins can enhance shelf life. Solid-state NMR may reveal polymorphic transitions affecting stability .

How can computational tools aid in designing derivatives with enhanced bioactivity?

Advanced Research Focus

Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) predicts binding affinities. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity. MD simulations (AMBER) assess dynamic interactions .

What crystallographic software is optimal for refining this compound’s structure?

Methodological Guidance

SHELXL (via SHELX suite) is industry-standard for small-molecule refinement. For twinned crystals, JANA2006 or OLEX2 interfaces improve handling of non-merohedral twinning. WinGX provides visualization and validation tools post-refinement .

Why do spectral data (e.g., IR, MS) sometimes contradict theoretical predictions?

Advanced Analysis

Discrepancies in IR carbonyl stretches (e.g., 1731 cm⁻¹ vs. 1700 cm⁻¹ calculated) may arise from solvent polarity or crystal packing effects. High-resolution mass spectrometry (HRMS) resolves isobaric interferences, while tandem MS/MS clarifies fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.